(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVJIEWMMLZJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407035 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37959-11-8 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid basic properties
An In-Depth Technical Guide to the Core Properties of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Abstract
This compound belongs to the pyrazolone class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of bioactive molecules.[1][2] This guide provides a comprehensive analysis of the fundamental physicochemical properties, synthesis, characterization, and potential applications of this specific derivative. The molecule's structure is characterized by a 1-phenyl-5-hydroxypyrazole core functionalized with an acetic acid moiety at the 3-position. This combination of an acidic carboxylic group, a tautomeric keto-enol system, and an aromatic ring imparts unique chemical characteristics that are highly relevant for drug design and materials science. This document synthesizes information from related analogues to present a robust technical overview, offering both theoretical grounding and practical, field-proven insights for researchers.
Molecular Structure and Physicochemical Properties
The defining characteristic of this compound is its existence as a mixture of tautomers. This chemical equilibrium between the enol form (5-hydroxy-pyrazole) and the keto form (5-pyrazolone) is a well-documented feature of this heterocyclic system and governs its reactivity and biological interactions.[3]
Caption: Tautomeric equilibrium of the title compound.
Core Physicochemical Data
Direct experimental data for this specific molecule is not widely published. The following table summarizes its core properties, derived from its chemical structure and data from closely related analogues.
| Property | Value | Source / Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₁₁H₁₀N₂O₃ | Calculation |
| Molecular Weight | 218.21 g/mol | Calculation |
| Appearance | Expected to be a solid at room temperature. | Analogy[4][5] |
| pKa₁ (Carboxylic Acid) | ~4.0 - 5.0 (Estimated) | Analogy to acetic acids |
| pKa₂ (Enolic OH) | ~7.0 - 8.0 (Estimated) | Analogy to pyrazolones |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water; solubility increases in basic aqueous solutions. | Structural Analysis |
Acidity and Reactivity
The molecule possesses two primary acidic centers: the carboxylic acid proton and the enolic hydroxyl proton. The carboxylic acid is the more acidic of the two and will readily deprotonate in basic conditions to form a carboxylate salt, enhancing aqueous solubility. The enolic proton is less acidic but plays a crucial role in the molecule's ability to act as a chelating agent for metal ions.[3][6] The pyrazole ring itself is basic in nature due to the lone pair of electrons on the nitrogen atoms.[7]
The C4 position of the pyrazole ring is an active methylene group in the keto form, making it susceptible to electrophilic substitution reactions such as acylation or condensation, a common feature exploited in the synthesis of more complex pyrazolone derivatives.[6]
Synthesis and Characterization
The synthesis of pyrazole derivatives is a well-established area of organic chemistry.[2] The most logical and widely employed route for this class of compounds is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[8]
Proposed Synthetic Workflow
A robust two-step synthesis can be designed starting from commercially available reagents. The causality behind this choice lies in its reliability, high yields for analogous reactions, and straightforward execution.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Proposed Mechanism of Action of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][2] This guide delves into the proposed mechanism of action of a specific pyrazole derivative, (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid. While direct experimental evidence for this particular compound is not extensively documented in publicly available literature, this document, grounded in the established pharmacology of structurally related pyrazole and pyrazolone compounds, puts forth a scientifically rigorous hypothesis regarding its molecular interactions and cellular effects. We will explore potential targets, signaling pathways, and provide detailed experimental protocols for validation, aimed at guiding researchers in their investigation of this promising molecule.
The structure of this compound, featuring a 1-phenyl-5-hydroxypyrazole core with an acetic acid moiety at the 3-position, suggests a potential for multiple biological activities. The 5-hydroxypyrazole moiety is a tautomeric form of pyrazolone, a scaffold present in well-known drugs like the antioxidant edaravone.[3] The presence of the acetic acid group introduces a carboxylic acid function, which is common in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] This guide will therefore focus on two primary hypothesized mechanisms: anti-inflammatory action via enzyme inhibition and antioxidant activity through radical scavenging.
Hypothesized Mechanism of Action I: Anti-inflammatory Activity via Enzyme Inhibition
A significant number of pyrazole derivatives are recognized for their anti-inflammatory properties, often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2][4]
Cyclooxygenase (COX) Inhibition
The structural analogy of this compound to some NSAIDs suggests its potential as a COX inhibitor. The acetic acid side chain could facilitate binding to the active site of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a well-established method to determine the inhibitory potential of the compound against COX-1 and COX-2 enzymes.
Objective: To quantify the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
This compound
-
Positive controls: SC-560 (for COX-1), Celecoxib (for COX-2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Prostaglandin screening ELISA kit
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and varying concentrations of the test compound or positive control.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| SC-560 | Literature | Literature | Literature |
| Celecoxib | Literature | Literature | Literature |
5-Lipoxygenase (5-LOX) Inhibition
The pyrazole scaffold has also been associated with the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes, another class of inflammatory mediators.[4]
Experimental Protocol: In Vitro 5-LOX Inhibition Assay
Objective: To determine the IC50 value of this compound for 5-LOX.
Materials:
-
Potato 5-lipoxygenase or human recombinant 5-LOX
-
Linoleic acid or arachidonic acid (substrate)
-
This compound
-
Positive control: Zileuton
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent.
-
In a quartz cuvette, mix the assay buffer, enzyme, and varying concentrations of the test compound or positive control.
-
Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Determine the IC50 value using non-linear regression.
Hypothesized Mechanism of Action II: Antioxidant Activity
The 1-phenyl-3-methyl-5-pyrazolone structure, a close analog to the core of our compound of interest, is the basis of the drug edaravone, a potent free radical scavenger. It is therefore highly plausible that this compound possesses antioxidant properties.
Radical Scavenging Activity
The mechanism of antioxidant action is likely to involve the donation of a hydrogen atom from the hydroxyl group on the pyrazole ring to neutralize free radicals, thus terminating damaging chain reactions.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
This compound
-
Positive control: Ascorbic acid or Trolox
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and positive control in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the test compound or positive control.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Inhibition of Oxidative Enzymes
Some pyrazole derivatives have been shown to inhibit NADPH oxidase, a key enzyme in the production of superoxide anions.[5]
Experimental Workflow: Investigating NADPH Oxidase Inhibition
Caption: Workflow for investigating NADPH oxidase inhibition.
Proposed Signaling Pathway
Based on the hypothesized dual anti-inflammatory and antioxidant activities, the following signaling pathway illustrates the potential cellular effects of this compound.
Caption: Proposed signaling pathway for the compound.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit hypothesized, overview of the mechanism of action for this compound, drawing upon the extensive literature of related pyrazole compounds. The proposed dual anti-inflammatory and antioxidant activities present a compelling rationale for further investigation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and elucidate the precise molecular targets of this compound. Future studies should also consider investigating other potential mechanisms associated with the pyrazole scaffold, such as the inhibition of protein kinases, histone deacetylases, or topoisomerases, to fully characterize the pharmacological profile of this intriguing molecule.[6][7][8]
References
-
G. G. Muccioli, et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
-
A. Kumar, et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
C. Bailly. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. ResearchGate. [Link]
-
A. Shaglof, et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]
-
Y. Wang, et al. (2018). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. Organic & Biomolecular Chemistry. [Link]
-
M. A. Ali, et al. (2014). synthesis and biological significance of pyrazolones: a review. IJPSR. [Link]
-
S. K. Sahu, et al. (2016). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]
-
A. R. Butt, et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. [Link]
-
S. Wang, et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]
-
L. Gomez, et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. PubMed. [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
M. A. Totleben, et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]
-
A. Shaglof, et al. (2025). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate. [Link]
-
M. G. Dekamin, et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences. [Link]
-
S. M. Rida, et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]
-
T. A. K. El-Telbany, et al. (1985). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. ACS Publications. [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
-
M. El Kodadi, et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. [Link]
-
S. Noreen, et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]
-
Current Enzyme Inhibition. (2019). Ingenta Connect. [Link]
-
B. C. Vemula, et al. (2025). Bioactive and Solvent Free Synthesis of 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document offers field-proven insights into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of this pyrazole derivative.
Molecular Structure and Spectroscopic Significance
This compound possesses a unique combination of functional groups, including a pyrazole ring, a phenyl group, a hydroxyl group, and a carboxylic acid moiety. Each of these components will give rise to characteristic signals in their respective spectra, allowing for a detailed structural confirmation. The potential for tautomerism in the 5-hydroxy pyrazole ring adds a layer of complexity and interest to its spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| COOH | ~12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal.[1] |
| OH (pyrazole) | ~9.0 - 11.0 | Broad Singlet | 1H | The hydroxyl proton on the pyrazole ring is also acidic and its chemical shift can be influenced by solvent and concentration.[1] |
| Phenyl-H (ortho) | ~7.6 - 7.8 | Multiplet | 2H | Protons ortho to the nitrogen are expected to be the most deshielded of the phenyl protons. |
| Phenyl-H (meta, para) | ~7.2 - 7.5 | Multiplet | 3H | These protons will appear in the typical aromatic region.[1] |
| Pyrazole-H4 | ~5.8 - 6.2 | Singlet | 1H | The single proton on the pyrazole ring is expected to be in this region, influenced by the adjacent substituents.[2] |
| CH₂ | ~3.5 - 3.8 | Singlet | 2H | The methylene protons adjacent to the pyrazole ring and the carboxylic acid will appear as a singlet. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| COOH | ~170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C5 (C-OH) | ~155 - 160 | The carbon bearing the hydroxyl group in the pyrazole ring is expected at a low field. |
| C3 | ~145 - 150 | The substituted carbon at position 3 of the pyrazole ring. |
| Phenyl C (ipso) | ~138 - 140 | The carbon of the phenyl ring directly attached to the pyrazole nitrogen. |
| Phenyl C (o, m, p) | ~120 - 130 | Aromatic carbons of the phenyl ring will appear in this characteristic range.[1] |
| C4 | ~95 - 105 | The CH carbon of the pyrazole ring is expected to be significantly shielded.[1] |
| CH₂ | ~30 - 35 | The methylene carbon of the acetic acid side chain. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Intensity | Key Insights |
| O-H (Carboxylic Acid) | 3300 - 2500 | Stretching | Broad, Strong | The very broad nature of this peak is due to strong hydrogen bonding.[3][4] |
| O-H (Phenolic) | 3550 - 3200 | Stretching | Broad, Medium | The hydroxyl group on the pyrazole ring will also show a broad O-H stretch.[5] |
| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium | Characteristic of C-H bonds on the phenyl and pyrazole rings.[5] |
| C-H (Aliphatic) | 2960 - 2850 | Stretching | Medium | Corresponding to the methylene C-H bonds.[5] |
| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching | Strong | A very strong and sharp peak characteristic of the carbonyl group.[3][5] |
| C=C, C=N (Aromatic/Pyrazole) | 1600 - 1450 | Stretching | Medium-Strong | Multiple bands are expected in this region from the phenyl and pyrazole rings.[6] |
| C-O | 1320 - 1210 | Stretching | Strong | From the carboxylic acid and the pyrazole hydroxyl group. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. For this compound (C₁₁H₁₀N₂O₃), the expected molecular weight is approximately 218.21 g/mol .
Predicted Fragmentation Pathway
Electron ionization (EI) would likely lead to the following key fragmentation steps:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Predicted Fragments:
-
m/z 218: Molecular ion peak [M]⁺˙.
-
m/z 159: Loss of the carboxymethyl radical (•CH₂COOH).
-
m/z 77: Phenyl cation [C₆H₅]⁺.
Experimental Protocols
The following are generalized, yet robust, protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to allow for the observation of exchangeable protons (OH, COOH).
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered sample directly on the ATR crystal.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and elucidate the structure.
Conclusion
The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous structural elucidation of this compound. The predicted spectroscopic data in this guide, based on established principles and data from related structures, serves as a robust framework for researchers in the synthesis and application of this and similar pyrazole derivatives. The provided protocols offer a starting point for obtaining high-quality experimental data, which is the cornerstone of rigorous scientific investigation.
References
- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
- MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
- Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- WebSpectra. (n.d.). Table of Characteristic IR Absorptions.
Sources
- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | MDPI [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scienceready.com.au [scienceready.com.au]
An In-Depth Technical Guide to the Initial Screening of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Foreword: Unveiling the Potential of a Novel Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved drugs with a wide spectrum of pharmacological activities.[1] Its inherent versatility allows for structural modifications that can fine-tune its biological profile, leading to compounds with anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1] This guide focuses on a novel derivative, (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid, a compound of significant interest due to the combined presence of the pyrazole core, a hydroxyl group that can participate in crucial hydrogen bonding interactions, and an acetic acid moiety that can enhance aqueous solubility.
This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals embarking on the initial in vitro screening of this promising molecule. We will delve into a plausible synthetic route, predict its key physicochemical properties, and outline a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic, anti-inflammatory, anticancer, and antimicrobial potential. The methodologies presented herein are grounded in established, robust protocols, with an emphasis on the scientific rationale behind each experimental choice to ensure a self-validating and insightful preliminary investigation.
Compound Profile: Synthesis and Physicochemical Characteristics
A thorough understanding of the target molecule is paramount before commencing any biological evaluation. This section outlines a proposed synthetic pathway and predicted physicochemical properties for this compound.
Proposed Synthesis Pathway
The proposed synthesis would likely proceed as follows:
-
Step 1: Synthesis of Diethyl 2-acetylsuccinate. This can be achieved through a Claisen condensation reaction between ethyl acetate and diethyl succinate.
-
Step 2: Cyclization with Phenylhydrazine. The resulting diethyl 2-acetylsuccinate, a β-ketoester, is then reacted with phenylhydrazine in a suitable solvent such as ethanol with a catalytic amount of acid (e.g., glacial acetic acid).[3] This reaction typically proceeds under reflux conditions to yield the ethyl ester of this compound.
-
Step 3: Hydrolysis. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base (e.g., sodium hydroxide), followed by acidification to precipitate the final product, this compound.
Diagram of the Proposed Synthesis Workflow
Caption: A tiered approach for the initial in vitro screening.
Tier 1: General Cytotoxicity Assessment
The first crucial step in evaluating any new compound is to determine its inherent cytotoxicity. [4]This information is vital for interpreting the results of subsequent activity assays and for establishing a therapeutic window. A compound that is highly cytotoxic at concentrations required for a desired biological effect is unlikely to be a viable drug candidate.
The LDH assay is a widely used method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes. [5] Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line for later studies) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting concentration range is from 0.1 µM to 100 µM. [6]Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only (e.g., DMSO) and untreated controls. Also, include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for a period relevant to the intended application, typically 24, 48, or 72 hours.
-
LDH Measurement: After incubation, carefully collect the cell culture supernatant. Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the positive and negative controls.
Tier 2: Targeted Biological Activity Screening
Based on the broad spectrum of activities reported for pyrazole derivatives, a focused screening approach targeting key therapeutic areas is warranted. [1]
Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. [7]Therefore, assessing the inhibitory potential of our target compound against COX-1 and COX-2 is a logical starting point. Additionally, inhibition of 5-lipoxygenase (5-LOX) can also contribute to anti-inflammatory effects. [7] Protocol: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays
These assays are typically performed using commercially available kits that measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX).
-
Enzyme Preparation: Prepare the COX-1, COX-2, or 5-LOX enzymes according to the kit manufacturer's protocol.
-
Compound Incubation: Incubate the enzymes with various concentrations of this compound. Include a known inhibitor as a positive control (e.g., indomethacin for COX, zileuton for 5-LOX) and a vehicle control.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Detection: After a specified incubation period, stop the reaction and measure the product formation using the detection method outlined in the kit (e.g., colorimetric or fluorescent).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Given that many pyrazole derivatives have demonstrated anticancer properties, evaluating the antiproliferative effects of the target compound against a panel of cancer cell lines is a crucial step. [1]The Sulforhodamine B (SRB) and Crystal Violet assays are robust and widely used methods for this purpose. [8][9] Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cancer cell lines of interest (e.g., a panel representing different cancer types such as breast, colon, and lung) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Cell Fixation: After incubation, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye, which binds to cellular proteins.
-
Solubilization and Measurement: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution. Measure the absorbance at approximately 510 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol: Crystal Violet Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.
-
Staining: After treatment, wash the cells and stain with a crystal violet solution.
-
Solubilization and Measurement: Wash away the excess stain and solubilize the remaining stain with a solution such as methanol. Measure the absorbance at approximately 570 nm.
-
Data Analysis: Similar to the SRB assay, the absorbance correlates with the number of viable cells. Calculate the percentage of growth inhibition.
The pyrazole scaffold is also present in some antimicrobial agents. [1]A preliminary assessment of the compound's ability to inhibit the growth of common bacterial and fungal strains is therefore a valuable component of the initial screening.
Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent. [10][11]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on agar plates without the compound. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies after incubation.
Data Interpretation and Path Forward
The initial screening cascade will generate a wealth of data that needs to be carefully analyzed to guide the next steps in the drug discovery process.
| Assay | Favorable Outcome | Next Steps |
| LDH Cytotoxicity | Low cytotoxicity at concentrations showing biological activity (high therapeutic index). | Proceed with activity-based assays. |
| COX/LOX Inhibition | Potent and/or selective inhibition of COX-2 over COX-1, or dual COX/LOX inhibition. | Further in vitro and in vivo models of inflammation. |
| Anticancer Proliferation | Potent growth inhibition against specific cancer cell lines. | Mechanism of action studies (e.g., cell cycle analysis, apoptosis assays). |
| Antimicrobial (MIC/MBC) | Low MIC and MBC values against one or more microbial strains. | Spectrum of activity testing against a broader panel of microbes. |
A "hit" compound from this initial screen would ideally exhibit potent and selective activity in one or more of the Tier 2 assays with a favorable cytotoxicity profile. Such a compound would then be a strong candidate for lead optimization, involving the synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
The initial in vitro screening of a novel compound such as this compound is a critical and foundational step in the drug discovery journey. By employing a logical, tiered screening cascade that begins with a broad assessment of cytotoxicity and progresses to more targeted activity-based assays, researchers can efficiently and effectively gather the preliminary data necessary to make informed decisions about the future development of the compound. The protocols and strategies outlined in this guide provide a robust framework for this initial investigation, ensuring scientific rigor and a clear path toward potentially uncovering a new therapeutic agent.
References
- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
MDPI. (n.d.). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Semantic Scholar. (n.d.). Rishiram Prajuli.pmd. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]
-
Ilhan, I. O., & Çadir, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Retrieved from [Link]
- Gupta, et al. (2015). synthesis and biological significance of pyrazolones: a review. IJPSR, 6(6), 2291-2310.
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Principles of early drug discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]
-
MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]
-
PLOS. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Violet Assay for Determining Viability of Cultured Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Retrieved from [Link]
-
The Journal of Phytopharmacology. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
Scribd. (n.d.). General Principles of Preclinical Screening. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]
-
Preprints.org. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay?. Retrieved from [Link]
-
protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Early toxicity screening strategies. Retrieved from [Link]
-
SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
-
Oreate AI Blog. (n.d.). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]
-
Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]
-
MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. Understanding Cytotoxicity Assays: A Key Tool in Drug Development - Oreate AI Blog [oreateai.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. emerypharma.com [emerypharma.com]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Pyrazole Acetic Acid Derivatives
Introduction: The Therapeutic Promise of Pyrazole Acetic Acid Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] This five-membered heterocyclic ring and its derivatives, particularly pyrazole acetic acid derivatives, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and notably, anticancer properties.[1][2] In the realm of oncology, these compounds have garnered significant attention for their ability to modulate key signaling pathways implicated in tumor growth, proliferation, and survival.[2]
Recent research has highlighted the potential of pyrazole derivatives to inhibit critical targets such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and components of the PI3K/AKT/mTOR signaling cascade.[1][2] The EGFR/PI3K/AKT/mTOR pathway is a central regulator of cellular processes and is frequently dysregulated in various cancers.[3][4] The ability of pyrazole acetic acid derivatives to target this pathway underscores their potential as selective and potent anticancer agents.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to characterize the biological activity of novel pyrazole acetic acid derivatives. The protocols herein are designed not merely as a sequence of steps, but as a self-validating framework, providing insights into the causality behind experimental choices to ensure data integrity and reproducibility.
I. Foundational Assays: Assessing Cytotoxicity and Cell Viability
A primary step in the evaluation of any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable colorimetric method for this purpose.[5][6]
Principle of the MTT Assay
The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[5] The intensity of the purple color is directly proportional to the number of viable cells.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile plates
-
Appropriate cancer cell line(s) (e.g., MCF-7, A549, PC-3)[2]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[5]
-
Pyrazole acetic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[7]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Dilute cells in complete medium to a final concentration of 5 x 104 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]
-
Compound Treatment: a. Prepare serial dilutions of the pyrazole acetic acid derivatives in complete medium. The final DMSO concentration should be less than 0.5%. b. After 24 hours of cell attachment, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only). c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[5]
-
MTT Addition and Solubilization: a. Following incubation, add 10 µL of MTT solution to each well.[8] b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9] c. Add 100 µL of solubilization buffer to each well.[8] d. Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Incubation Time | 48 - 72 hours | Allows for sufficient time to observe effects on cell proliferation.[5] |
| MTT Incubation Time | 2 - 4 hours | Balances formazan crystal formation with potential cytotoxicity of the MTT reagent itself.[9] |
| Solvent Control | DMSO concentration < 0.5% | High concentrations of DMSO can be cytotoxic and interfere with the assay. |
| Positive Control | Doxorubicin or Cisplatin | A known cytotoxic agent to validate assay performance. |
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Should the initial cytotoxicity screen reveal promising activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
A. Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection.[11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore only enters cells with compromised membranes, a feature of late apoptotic and necrotic cells.[12] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[10]
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)[11]
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and treat with the pyrazole acetic acid derivative at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: a. Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium. b. Centrifuge the cell suspension at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 106 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
B. Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[13] Caspases-3 and -7 are effector caspases that are activated during the apoptotic cascade.[13] This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases-3 and -7.[13] The cleavage releases a fluorescent or luminescent molecule, and the resulting signal is proportional to caspase activity.
Detailed Protocol: Caspase-3/7 Activity Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric kit[13][14]
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate and treat with the pyrazole acetic acid derivative as described for the MTT assay.
-
Assay Reagent Preparation and Addition: a. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. b. Add 100 µL of the reagent to each well.
-
Incubation and Measurement: a. Mix the plate on a shaker for 30 seconds. b. Incubate at room temperature for 1-3 hours, protected from light. c. Measure the luminescence or fluorescence using a plate reader.
C. Cell Cycle Analysis
Principle: Many anticancer drugs exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cell division.[2] Cell cycle analysis is performed by staining the DNA of fixed cells with a fluorescent dye like Propidium Iodide (PI).[15] The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), and cells in the S phase have an intermediate amount of DNA.[16]
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[17]
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: a. Treat cells with the pyrazole acetic acid derivative as for the apoptosis assay. b. Harvest cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: a. Resuspend the cell pellet in 500 µL of PBS. b. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. c. Incubate at 4°C for at least 2 hours (or overnight).[17]
-
Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in 500 µL of PI staining solution. c. Incubate for 30 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. b. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
III. Target-Specific Assays: Elucidating the Mechanism of Action
If a pyrazole acetic acid derivative is hypothesized to target a specific pathway, such as the EGFR/PI3K/AKT/mTOR pathway, further assays are required to validate this.
EGFR/PI3K/AKT/mTOR Pathway Analysis
Principle: The activity of this pathway can be assessed by measuring the phosphorylation status of key proteins using techniques like Western blotting or ELISA. Activation of EGFR leads to the phosphorylation of downstream targets including AKT and mTOR.[19][20] An inhibitory pyrazole derivative would be expected to decrease the levels of phosphorylated forms of these proteins.
Caption: Inhibition of the PI3K/AKT/mTOR Pathway.
Western Blot Protocol for Phospho-Protein Analysis
Procedure:
-
Cell Lysis: a. Treat cells with the pyrazole acetic acid derivative for a shorter duration (e.g., 1-6 hours) to observe changes in signaling. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Separate equal amounts of protein lysate on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST. b. Incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-AKT, p-mTOR) and total protein as a loading control (e.g., total AKT, total mTOR, GAPDH). c. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify band intensities to determine the relative change in protein phosphorylation.
IV. Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the preclinical evaluation of pyrazole acetic acid derivatives as potential anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive profile of their compounds of interest. This systematic approach, grounded in sound scientific principles, is essential for identifying promising candidates for further development and ultimately, for advancing cancer therapy.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Publishing. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2021). SRR Publications. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Publications. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013). PubMed Central. [Link]
-
A review for cell-based screening methods in drug discovery. (2022). PubMed Central. [Link]
-
EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy. (2015). PubMed Central. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]
-
Cell-based assays - News, Articles, Whitepapers. (n.d.). Drug Target Review. [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Medical School. [Link]
-
New Celecoxib Derivatives as Anti-Inflammatory Agents. (2012). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]
-
Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma. (2021). MDPI. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PubMed Central. [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University College London. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2023). RSC Publishing. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). ResearchGate. [Link]
-
Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. (2021). MDPI. [Link]
-
PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013). ResearchGate. [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (2021). PubMed Central. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
-
A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (2021). Frontiers. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. [Link]
-
In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (2012). NIH. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
Sources
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com [promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. vet.cornell.edu [vet.cornell.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
Recrystallization of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Application Note & Protocol
Title: A Robust Protocol for the for High-Purity Applications
Abstract: The purity of active pharmaceutical ingredients (APIs) and advanced intermediates is paramount in drug development and chemical research. (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound with significant potential, and its purification is a critical step in its synthesis and application. This document provides a comprehensive, field-proven protocol for the recrystallization of this compound. We delve into the underlying scientific principles, the rationale for solvent selection, and a detailed, step-by-step methodology designed to ensure high purity and recovery. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining high-purity this compound.
The Foundational Principle: Why Recrystallization Works
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][3] When a solution saturated with the compound at a high temperature is allowed to cool, the solubility decreases, and the solution becomes supersaturated. This supersaturation drives the formation of a crystalline lattice.
The elegance of this technique lies in its selectivity. As the crystal lattice grows, it preferentially incorporates molecules of the desired compound, effectively excluding impurities that do not fit into the lattice structure.[2] These impurities, along with any soluble contaminants, remain in the cold solvent (the "mother liquor"). The success of the entire process hinges on the careful selection of a solvent and precise control over the cooling rate.[2][4]
Caption: General workflow for the purification of a solid by recrystallization.
Compound Properties and Strategic Solvent Selection
The molecular structure of this compound features both polar functional groups (a carboxylic acid and a hydroxyl group) capable of hydrogen bonding, and a nonpolar phenyl ring. This amphiphilic nature dictates the choice of solvent. An ideal solvent must satisfy several criteria.[4][5][6]
Key Solvent Characteristics:
-
High solubility at high temperatures: The compound should dissolve completely in a minimal amount of boiling solvent.[7]
-
Low solubility at low temperatures: The compound should precipitate significantly upon cooling to maximize recovery.
-
Appropriate boiling point: The solvent's boiling point should be lower than the compound's melting point to prevent the compound from "oiling out" (melting before dissolving).[4][6]
-
Inertness: The solvent must not react with the compound.[4][5]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[2]
Based on the structure and empirical data from analogous pyrazole derivatives, which are often recrystallized from ethanol[8][9][10], we can evaluate potential solvents.
| Solvent | Boiling Point (°C) | Polarity | Rationale for Consideration |
| Ethanol | 78 | Polar Protic | Primary Choice. Proven effective for similar pyrazole structures[8][9]. Its polarity is well-matched to dissolve the compound when hot, and it is volatile enough for easy removal. |
| Methanol | 65 | Polar Protic | A good alternative to ethanol. Its lower boiling point can be advantageous, but it may be a slightly stronger solvent, potentially reducing recovery. |
| Water | 100 | Highly Polar Protic | The compound's hydrogen bonding groups suggest some solubility in hot water. Often used in a co-solvent system with ethanol to fine-tune solubility.[11] |
| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent that could be effective. The "like dissolves like" principle suggests it may be a good candidate.[11] |
| Toluene | 111 | Nonpolar | Unlikely to be a good single solvent due to the compound's polar groups, but could be used as an anti-solvent in a mixed system. Its high boiling point is a disadvantage.[6] |
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different starting quantities.
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent grade or higher)
-
Activated Carbon (decolorizing charcoal, if needed)
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bars
-
Stemless funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Drying oven or vacuum desiccator
-
Melting point apparatus
3.2. Step-by-Step Methodology
Step 1: Dissolution
-
Place 5.0 g of the crude solid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding ethanol in small portions (2-5 mL at a time) until the solid completely dissolves. Scientist's Note: The key is to use the minimum amount of boiling solvent necessary to form a saturated solution.[1] This ensures maximum recovery upon cooling. Avoid vigorous boiling, which can evaporate the solvent too quickly.
Step 2: Decolorization (Optional)
-
If the hot solution is colored by high-molecular-weight impurities, remove it from the heat source.
-
Allow the solution to cool slightly for a minute to prevent violent boiling when adding the carbon.
-
Add a small amount of activated carbon (about the tip of a spatula) to the solution.[12]
-
Return the flask to the hot plate and boil gently for 5-10 minutes. Scientist's Note: The carbon adsorbs colored impurities. Using too much will adsorb the product and reduce the yield.
Step 3: Hot Gravity Filtration (Conditional)
-
This step is necessary if activated carbon was used or if there are insoluble impurities present in the hot solution.
-
Set up a hot gravity filtration apparatus: Place a stemless funnel with fluted filter paper into the neck of a clean Erlenmeyer flask.
-
Keep the receiving flask and the funnel hot by placing them on the hot plate in a beaker of hot solvent or under a heat lamp.
-
Carefully and quickly pour the hot solution through the fluted filter paper. Scientist's Note: This step must be performed quickly to prevent the compound from crystallizing prematurely in the funnel. Keeping the apparatus hot is critical.[7]
Step 4: Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature on the benchtop. Scientist's Note: Slow cooling is essential for the formation of large, pure crystals.[2][4] Rapid cooling (e.g., by placing directly in an ice bath) can trap impurities and lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize precipitation.[1]
Step 5: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the Büchner funnel.
-
Break the vacuum and add a small amount (5-10 mL) of ice-cold ethanol to wash the crystals.[1]
-
Reapply the vacuum to pull the wash solvent through. Repeat the wash if necessary. Scientist's Note: The wash step removes any mother liquor adhering to the crystal surfaces, which contains the soluble impurities. The solvent must be ice-cold to minimize re-dissolving the purified product.
Step 6: Drying
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystals to a pre-weighed watch glass and spread them out.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a vacuum desiccator. Scientist's Note: Ensure the drying temperature is well below the compound's melting point.
Quality Control and Troubleshooting
A successful recrystallization is validated by an increase in purity and an acceptable recovery.
4.1. Purity Assessment: Melting Point
-
Measure the melting point range of the crude starting material and the final dried product.
-
Indication of Purity: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities depress and broaden the melting point range. A successful recrystallization should result in a significant sharpening and elevation of the melting point. For comparison, the closely related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has a melting point of 188 °C.[8][10]
4.2. Yield Calculation
-
Calculate the percent recovery using the following formula: % Recovery = (Mass of Pure, Dry Crystals / Mass of Crude Starting Material) x 100
-
A recovery of 70-90% is typically considered good, but this can vary depending on the initial purity of the crude material.
4.3. Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If that fails, try adding a seed crystal or scratching the inside of the flask with a glass rod at the solvent line. |
| Compound "oils out" | The boiling point of the solvent is higher than the melting point of the compound; the compound is melting, not dissolving. | Re-heat the solution to dissolve the oil, add a larger volume of hot solvent, and allow it to cool again. If the problem persists, a different solvent with a lower boiling point is required.[4] |
| Very low recovery | Too much solvent was used; crystals were washed with warm solvent; the compound is too soluble in the cold solvent. | Ensure minimum hot solvent is used. Always wash with ice-cold solvent. Consider a different solvent or a mixed-solvent system to reduce solubility at cold temperatures. |
| Colored crystals obtained | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an appropriate amount of activated carbon during the process. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound via recrystallization. By understanding the principles of solubility and carefully controlling the experimental parameters—particularly solvent choice and cooling rate—researchers can consistently obtain this valuable compound in high purity. The inclusion of quality control measures and a troubleshooting guide ensures that this protocol is not just a series of steps, but a self-validating system for achieving excellence in chemical purification.
References
-
Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(11), 13380-13388. [Link]
-
MDPI. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]
-
Al-Bayati, R. H. (2021). Experimental No. (4) Recrystallization. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Ahmad, A., et al. (2009). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o344. [Link]
-
Gilbert, J. C., & Martin, S. F. (1994). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 71(3), A72. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]
-
University of California, Irvine. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate. ResearchGate. [Link]
-
JETIR. (2019). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 6(6). [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
Hou, B., et al. (2017). Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. Organic Process Research & Development, 21(8), 1181-1188. [Link]
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
-
Sharma, V., et al. (2016). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Journal of Chemical and Pharmaceutical Research, 8(8), 548-560. [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Dhaifallah, H. (2023). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. vernier.com [vernier.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
The Versatile Intermediate: Application Notes for (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid in Chemical Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2] Its derivatives have found applications as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[3] (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is a particularly valuable intermediate, possessing three key functional groups ripe for chemical modification: a hydroxyl group, a carboxylic acid, and a reactive C4 position on the pyrazole ring. This trifecta of reactivity allows for the strategic construction of complex molecular architectures, making it a sought-after building block in drug discovery and dye chemistry.
This guide provides detailed application notes and protocols for the synthesis and utilization of this compound, offering researchers and drug development professionals a practical framework for leveraging its synthetic potential.
Physicochemical Properties and Tautomerism
This compound can exist in several tautomeric forms, with the 5-hydroxy-pyrazole ("OH-form") and the pyrazolin-5-one ("CH-form" and "NH-form") being the most prominent. The predominant tautomer can be influenced by the solvent and the solid-state packing.[4] This tautomerism is a critical consideration in its reactivity, as it can influence the site of electrophilic and nucleophilic attack.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | N/A |
| Molecular Weight | 218.21 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | General Knowledge |
Application 1: Synthesis of Bioactive Amide Derivatives
The carboxylic acid moiety of this compound is a prime handle for the introduction of diverse functionalities through amide bond formation. Pyrazole-3-carboxamides are a well-established class of compounds with a wide range of biological activities.[5] This protocol details a general procedure for the synthesis of N-substituted amides, which can be adapted for the creation of compound libraries for screening purposes.
Protocol 1: Synthesis of 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)-N-(aryl/alkyl)acetamide
This two-step protocol involves the initial activation of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.
Step 1: Formation of the Acid Chloride
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add thionyl chloride to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
-
Step 2: Amide Formation
-
Reagents and Materials:
-
Crude 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or other suitable base (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Separatory funnel
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
-
Causality and Insights: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides, which are highly reactive acylating agents. The addition of a base like triethylamine in the amidation step is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Caption: Workflow for the synthesis of N-substituted pyrazolylacetamides.
Application 2: Synthesis of Azo Dyes
The C4 position of the pyrazolone ring is highly nucleophilic and readily undergoes electrophilic substitution reactions. Azo coupling with diazonium salts is a classic example, leading to the formation of intensely colored azo dyes.[6] These dyes have applications in textiles, printing, and as pH indicators.
Protocol 2: Azo Coupling for the Synthesis of 4-Arylazo-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic Acid
This protocol describes the diazotization of an aromatic amine and its subsequent coupling with the pyrazole intermediate.
Step 1: Diazotization of an Aromatic Amine
-
Reagents and Materials:
-
Substituted aniline (1.0 eq)
-
Concentrated Hydrochloric acid (HCl) (3.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Distilled water
-
Ice bath
-
-
Procedure:
-
Dissolve the aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately.
-
Step 2: Azo Coupling Reaction
-
Reagents and Materials:
-
Diazonium salt solution (from Step 1)
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) solution (to maintain pH 8-9)
-
Ice bath
-
-
Procedure:
-
Dissolve this compound in an aqueous NaOH solution and cool to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the pyrazole solution, maintaining the temperature below 5 °C and the pH between 8 and 9 by the dropwise addition of NaOH solution.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.
-
Acidify the solution with dilute HCl to precipitate the azo dye.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude azo dye.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
-
Expert Insights: The low temperature for the diazotization and coupling reactions is critical to prevent the decomposition of the unstable diazonium salt. The alkaline pH for the coupling reaction is necessary to deprotonate the hydroxyl group of the pyrazole, increasing its nucleophilicity and promoting the electrophilic attack of the diazonium ion at the C4 position.
Caption: Two-step process for the synthesis of pyrazolyl azo dyes.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound represents a highly adaptable chemical intermediate with significant potential for the synthesis of novel pharmaceuticals and functional materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this pyrazole derivative. The ability to selectively modify the carboxylic acid, the hydroxyl group, and the pyrazole ring opens up a vast chemical space for the design and synthesis of next-generation molecules with tailored properties.
References
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google P
-
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes - ResearchGate. (URL: [Link])
-
Practical multigram synthesis of 4- and 5-pyrazolylacetic acids - ChemRxiv. (URL: [Link])
-
2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol - PMC - NIH. (URL: [Link])
-
Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives - PubMed. (URL: [Link])
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. (URL: [Link])
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate - MDPI. (URL: [Link])
-
synthesis and biological significance of pyrazolones: a review - IJPSR (2009), Issue 1, Vol. (URL: [Link])
-
(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (URL: [Link])
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. (URL: [Link])
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - ResearchGate. (URL: [Link])
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])
-
Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides - Open Research@CSIR-NIScPR. (URL: [Link])
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC - NIH. (URL: [Link])
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (URL: [Link])
-
Ir(iii)/Ag(i)-catalyzed directly C–H amidation of arenes with OH-free hydroxyamides as amidating agents - NIH. (URL: [Link])
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges, with a focus on identifying and mitigating impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and well-established method is a variation of the Knorr pyrazole synthesis.[1][2] This reaction involves the cyclocondensation of a β-ketoester with phenylhydrazine. For the target molecule, the specific β-ketoester required is diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate). The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone ring.
The overall reaction pathway is illustrated below:
Caption: Knorr synthesis pathway for this compound.
Q2: What are the primary sources of impurities in this synthesis?
Impurities can arise from several sources throughout the synthetic process. It is crucial to consider:
-
Starting Materials: The purity of phenylhydrazine and the β-ketoester is paramount. Phenylhydrazine, for instance, can contain oxidation products, while the ketoester may have byproducts from its own synthesis.[3]
-
Side Reactions: Competing reaction pathways, such as the formation of regioisomers or incomplete cyclization, can generate significant impurities.
-
Reaction Conditions: Non-optimal temperature, pH, or reaction time can promote the formation of side products or lead to the degradation of the desired product.[3]
-
Product Degradation: The final pyrazolone product can be susceptible to degradation, especially under harsh workup or storage conditions. Common degradation pathways include oxidation and dimerization.[4]
Q3: Why is tautomerism important for this molecule and its reactivity?
This compound, like other 5-pyrazolones, exhibits keto-enol tautomerism. It can exist in several forms, primarily the OH-form (pyrazole), the CH-form, and the NH-form (pyrazolone). This equilibrium is critical because it dictates the molecule's reactivity. For instance, unwanted O-acylation or O-alkylation can occur as a side reaction if a subsequent functionalization is attempted without carefully controlling the reaction conditions to favor C-acylation/alkylation at the 4-position.[5][6]
Troubleshooting Guide: Common Impurities & Solutions
Problem: My final product analysis (HPLC/LCMS) shows a significant peak with the same mass as my desired product but a different retention time.
Q: What is this impurity and how can I prevent its formation?
This is very likely the regioisomeric impurity: (3-hydroxy-1-phenyl-1H-pyrazol-5-yl)acetic acid. Its formation is a classic challenge in pyrazole synthesis when using unsymmetrical starting materials.[7]
Causality: Phenylhydrazine has two nitrogen atoms with different nucleophilicities. The terminal -NH2 group is more nucleophilic and typically attacks one of the carbonyl groups of the β-ketoester first. However, under certain conditions, the reaction can proceed via the other nitrogen, or the subsequent cyclization can occur in a different orientation, leading to the formation of the undesired regioisomer.
Caption: Formation pathways for the desired product and its regioisomer.
Troubleshooting & Mitigation:
-
Control Reaction Temperature: Run the initial condensation at a lower temperature (0-5 °C) to enhance the selectivity of the attack by the more nucleophilic nitrogen.
-
Solvent Choice: Polar protic solvents like ethanol are commonly used. Some studies suggest that aprotic dipolar solvents can sometimes offer better regioselectivity.[7]
-
pH Control: Maintaining a slightly acidic medium (e.g., using acetic acid as a catalyst) is crucial for both the condensation and the subsequent cyclization-dehydration step.[8]
Problem: My crude product contains a high molecular weight impurity, often appearing as a doublet in the mass spectrum.
Q: I observe an impurity with a mass of approximately double the product's molecular weight. What is it?
This is characteristic of a dimer impurity. Pyrazolones with an unsubstituted C4 position are susceptible to dimerization, particularly under thermal stress or basic conditions.[4]
Causality: The mechanism often involves a Michael-type addition where the electron-rich C4 of one pyrazolone molecule attacks the C4 of another molecule that may have undergone oxidation to an unsaturated intermediate. This leads to a C-C linked dimer.
Troubleshooting & Mitigation:
-
Avoid High Temperatures: During workup, concentrate solutions under reduced pressure at moderate temperatures (< 50 °C). Avoid prolonged heating.
-
Inert Atmosphere: If the product is particularly sensitive, perform the final isolation and drying steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation which can precede dimerization.
-
Purification: These dimers are typically less polar than the monomeric product and can often be removed effectively by recrystallization or column chromatography.
Summary of Common Impurities
| Impurity Type | Probable Structure/Description | Root Cause | Key Analytical Signature (LC-MS) |
| Regioisomer | (3-hydroxy-1-phenyl-1H-pyrazol-5-yl)acetic acid | Lack of regiocontrol during cyclization | Same M.W. as product, different retention time |
| Uncyclized Intermediate | Hydrazone of diethyl 3-oxopentanedioate | Incomplete reaction (time/temp) | M.W. = (Sum of reactants - H₂O) |
| Starting Material | Phenylhydrazine / Diethyl 3-oxopentanedioate | Incomplete reaction, incorrect stoichiometry | M.W. corresponding to the starting material |
| Product Dimer | C-C linked dimer of the final product | Thermal stress, oxidation, or basic conditions during workup | M.W. ≈ 2x the product M.W. |
| Hydrolyzed Ester | Diethyl 3-oxopentanedioate hydrolyzed to the diacid | Presence of water and acid/base catalyst | M.W. of the corresponding diacid |
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is a guideline and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 3-oxopentanedioate (1.0 eq) and absolute ethanol (5 mL per gram of ketoester).
-
Addition of Phenylhydrazine: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of phenylhydrazine (1.05 eq) in ethanol, followed by glacial acetic acid (0.1 eq), keeping the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.[9]
-
Isolation of Ester Intermediate: After completion, cool the reaction mixture and reduce the solvent volume under vacuum. The crude ester product may crystallize upon cooling or by adding cold water. Filter the solid and wash with a cold ethanol/water mixture.
-
Hydrolysis: Suspend the crude ethyl (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate in a 1M sodium hydroxide solution (3 eq). Heat the mixture to 60-70 °C until the solid dissolves and the hydrolysis is complete (monitor by TLC/HPLC).
-
Acidification & Product Isolation: Cool the solution in an ice bath and slowly acidify with 2M HCl until the pH is ~2-3. The final product will precipitate.
-
Purification: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. For higher purity, recrystallize from an appropriate solvent such as an ethanol/water or acetone/water mixture.[1]
Protocol 2: General Purpose HPLC Method for Impurity Profiling
This method serves as a starting point for analysis and should be validated for specific instrumentation and impurity standards.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Note: This method should provide good separation between the polar product, the less polar regioisomer, and potential high-molecular-weight dimers.[4][10]
References
-
Daicel Pharma Standards. (n.d.). Edaravone Impurities. Retrieved from [Link]
- Prajuli, R., et al. (2015). Synthesis, Characterization and Evaluation of Cytotoxic and Antibacterial Activities of some Pyrazolone/Pyrazole Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6699. Available from: [Link]
- Cipla Limited. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
-
Ali, S., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Frontiers in Pharmacology, 13, 981571. Available from: [Link]
- Kurteva, V. B., & Petrova, M. A. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry.
- Amin, R., et al. (2020). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives.
-
Pharmaffiliates. (n.d.). Edaravone-impurities. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Methyl-1-phenyl-2-pyrazolin-5-one. Retrieved from [Link]
- Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)
-
ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]
-
Silva, A. M. S., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(10), 2463. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Int. J. Pharm. Sci. Rev. Res. (2014). Synthesis and biological significance of pyrazolones: a review. IJPSR, 1(1).
- Burra, V. R., et al. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 6(6), 335-341.
- Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
- Bouziane, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
- Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
-
Zhang, L., et al. (2021). Scale-Up of a Continuous Manufacturing Process of Edaravone. Organic Process Research & Development, 25(9), 2148-2153. Available from: [Link]
- Rajput, S. J., & Banchhor, M. (2017). Stress Degradation of Edaravone: Separation, Isolation and Characterization of Major Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 145, 595-606.
- Dar, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(4).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Edaravone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chembk.com [chembk.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole synthesis and seeking to optimize their reaction conditions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Section 1: Troubleshooting Guide for Common Issues in Pyrazole Synthesis
This section addresses specific problems that may arise during the synthesis of pyrazoles, providing explanations for the underlying causes and offering practical solutions.
Low Reaction Yield
Question: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
1,3-Dicarbonyl Compound: Impurities in the dicarbonyl starting material can lead to unwanted side reactions, consuming your reagents and complicating the purification process. It is crucial to use a pure dicarbonyl compound.
-
Hydrazine Derivative: Hydrazine and its derivatives can degrade over time. Using a freshly opened bottle or purifying the hydrazine reagent before use is highly recommended. The nucleophilicity of the hydrazine is a key factor in the reaction's success.
-
-
Reaction Stoichiometry:
-
Ensure you are using the correct stoichiometry. In some cases, employing a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While some reactions proceed well at room temperature, others may require heating to overcome the activation energy barrier.[2] Conversely, excessively high temperatures can lead to decomposition of starting materials or products. A temperature screening experiment is often beneficial. For instance, some silver-catalyzed reactions show improved yields when the temperature is increased to 60°C, but the yield decreases at higher temperatures.
-
Reaction Time: The reaction may not be running long enough for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol are commonly used, but in some cases, aprotic dipolar solvents such as DMF or NMP can provide better results, especially for controlling regioselectivity.[3]
-
pH (Catalyst): Most pyrazole syntheses, including the Knorr synthesis, are acid-catalyzed.[1][4] The presence of a catalytic amount of acid (e.g., acetic acid, HCl) is often necessary to facilitate the condensation and cyclization steps.[3][4] However, the pH needs to be carefully controlled, as a highly acidic environment can lead to unwanted side reactions. Green catalysts like ammonium chloride in ethanol have also been successfully employed.[5]
-
-
Side Reactions:
-
Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization. These possibilities are discussed in more detail in the following sections.
-
Formation of Regioisomers
Question: I am observing the formation of two or more regioisomers in my reaction. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[4] The regioselectivity is governed by both steric and electronic factors of the substituents on both reactants.
Here are some strategies to enhance regioselectivity:
-
Solvent Choice:
-
The solvent can play a crucial role in directing the regioselectivity. For the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium have been shown to provide excellent regioselectivity at room temperature, favoring one isomer significantly over the other (e.g., 98:2 ratio).[3] This is a notable improvement over conventional reactions in ethanol which often yield equimolar mixtures.[3]
-
-
Controlled Addition of Reagents:
-
Steric and Electronic Control:
-
The inherent steric and electronic properties of your substrates will be a primary determinant of regioselectivity. For instance, in the reaction of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones, the reaction heavily favors the isomer where the aryl group from the hydrazine is adjacent to the trifluoromethyl group.[3]
-
-
Characterization of Regioisomers:
Purification Difficulties
Question: I am struggling to purify my pyrazole product. What are some effective purification strategies?
Answer:
Purification of pyrazole derivatives can be challenging due to the presence of unreacted starting materials, side products, or regioisomers. Here are some recommended approaches:
-
Crystallization:
-
Crystallization is a powerful technique for purifying solid organic compounds.[10] The key is to find a suitable solvent or solvent system where your desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution or are insoluble at high temperatures.[10] Common solvents for crystallizing pyrazoles include ethanol, water, or mixtures thereof. For some compounds, dimethylformamide (DMF) can be an effective crystallization solvent.[11] To induce crystallization, you can slowly cool the saturated solution.[10][12]
-
-
Column Chromatography:
-
For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice.
-
Silica Gel: Silica gel is the most common stationary phase. A solvent system with the appropriate polarity needs to be developed using TLC to achieve good separation.
-
Neutral Alumina: If your pyrazole compound is sensitive to the acidic nature of silica gel, using neutral alumina as the stationary phase can be a good alternative.[11]
-
-
Reaction Monitoring:
-
Properly monitoring the reaction with TLC or LC-MS can help you determine the optimal time to stop the reaction, potentially minimizing the formation of byproducts and simplifying the subsequent purification.
-
Section 2: Experimental Protocols
This section provides a detailed, step-by-step methodology for a common pyrazole synthesis.
Protocol 1: Knorr-Type Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is a classic example of the synthesis of a pyrazolone from a β-keto ester.[13]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates (silica gel)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
-
Vacuum filtration apparatus
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add a stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.
-
After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.
-
Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and allow it to dry.
Section 3: Data Presentation
Table 1: Influence of Reaction Parameters on Pyrazole Synthesis
| Parameter | Condition/Reagent | Rationale and Expected Outcome |
| Solvent | Ethanol (Protic) | Commonly used, good for many reactions but may lead to regioisomeric mixtures with unsymmetrical substrates.[3] |
| DMF, DMAc (Aprotic Dipolar) | Can enhance regioselectivity, especially in acidic media, by stabilizing intermediates differently.[3] | |
| Water (Green Solvent) | Environmentally friendly option, often used with specific catalysts like nano-ZnO or in multicomponent reactions.[2][14] | |
| Catalyst | Acetic Acid, HCl (Brønsted Acid) | Catalyzes the condensation and dehydration steps in the Knorr synthesis.[3][4] |
| Nano-ZnO, CeO2/SiO2 (Lewis Acid) | Can promote the reaction under green conditions, often with high yields and short reaction times.[2][14] | |
| Metal Catalysts (Ru, Cu, Pd, Fe) | Used in various modern pyrazole syntheses, including oxidative cyclizations and coupling reactions.[15] | |
| Temperature | Room Temperature | Sufficient for some highly reactive substrates. |
| 60-100°C | Often required to drive the reaction to completion, but must be optimized to avoid degradation.[2] | |
| Reactant Ratio | 1:1.1 (Dicarbonyl:Hydrazine) | A slight excess of hydrazine can help ensure complete consumption of the more valuable dicarbonyl compound. |
Section 4: Visualizations
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are some green chemistry approaches to pyrazole synthesis?
A1: Green chemistry approaches focus on using environmentally benign solvents, catalysts, and energy sources.[16] This includes using water as a solvent, employing recyclable catalysts like nano-ZnO, and utilizing multicomponent reactions to improve atom economy.[2][14][16]
Q2: Can I synthesize pyrazoles without a metal catalyst?
A2: Yes, many pyrazole syntheses, including the classic Knorr synthesis, are traditionally acid-catalyzed and do not require a metal catalyst.[4] There are also modern metal-free approaches, such as those using iodine or visible light photoredox catalysis.[15]
Q3: How do I know if my reaction is complete?
A3: The most common way to monitor the progress of your reaction is by using Thin Layer Chromatography (TLC). By spotting your starting material(s) and the reaction mixture on a TLC plate, you can visually track the disappearance of the starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.
Q4: What is the difference between a pyrazole and a pyrazolone?
A4: A pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. A pyrazolone is a derivative of pyrazole that contains a carbonyl group in the ring. Pyrazolones can exist in different tautomeric forms, including an aromatic enol form.
Q5: Are there alternatives to using 1,3-dicarbonyl compounds for pyrazole synthesis?
A5: Yes, pyrazoles can be synthesized from various starting materials, including α,β-unsaturated aldehydes and ketones, acetylenic ketones, and through multicomponent reactions involving aldehydes, ketones, and hydrazines.[2][3][5]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
El-Sayed, M. A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202301017. [Link]
-
Shaaban, M. R., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235. [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
- Shaaban, M. R., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-235.
-
ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PMC. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
(n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. Retrieved from [Link]
-
PubMed. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]
-
PubMed. (2007). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. PubMed. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. RSC Publishing. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214.
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
RSC Publishing. (2020). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor. RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. jetir.org [jetir.org]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Pyrazole Compounds
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the cell permeability of pyrazole-containing compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2][3] However, its physicochemical properties can often lead to suboptimal membrane permeability, hindering the development of otherwise promising therapeutic candidates.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to help you diagnose and overcome permeability issues in your pyrazole series.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding pyrazole compound permeability.
Q1: Why do many of my pyrazole compounds exhibit poor cell permeability?
A: Poor cell permeability in pyrazole derivatives often stems from a combination of their intrinsic physicochemical properties. The pyrazole ring itself contains two adjacent nitrogen atoms, one of which is a hydrogen bond donor (HBD) and the other a hydrogen bond acceptor (HBA). This inherent polarity can be a major obstacle. Key contributing factors include:
-
High Polarity & Low Lipophilicity: The pyrazole nucleus is significantly less lipophilic (ClogP = 0.24) than a bioisosteric benzene ring (ClogP = 2.14).[4] Excessive polar surface area (PSA) and a high count of HBDs/HBAs from the scaffold and its substituents can lead to a high desolvation penalty when the compound attempts to enter the lipophilic membrane core.
-
Low Aqueous Solubility: While seeming counterintuitive, very poor solubility can limit the concentration of the compound available at the cell surface, thus reducing the effective permeability rate.
-
Molecular Rigidity and Size: Extensive substitution on the pyrazole ring can increase molecular weight and rigidity, which may physically hinder passive diffusion across the lipid bilayer.
-
Efflux Transporter Recognition: Many heterocyclic compounds are recognized by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, leading to low intracellular accumulation.[5][6][7]
Q2: What are the most critical physicochemical properties to optimize for improving the permeability of my pyrazole compounds?
A: You should focus on a multi-parameter optimization approach. The most critical properties to monitor and modulate are:
-
Lipophilicity (LogP/LogD): This is a measure of a compound's oil/water partition coefficient. For passive diffusion, a LogD (at pH 7.4) in the range of 1-3 is often considered optimal.
-
Polar Surface Area (PSA): PSA is the sum of the van der Waals surface areas of polar atoms. A PSA of < 140 Ų is generally targeted for good cell permeability.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) is crucial. According to Lipinski's Rule of Five, aiming for ≤ 5 HBDs and ≤ 10 HBAs is a good starting point for oral bioavailability.
-
Aqueous Solubility: Adequate solubility is necessary to ensure the compound is in solution to permeate the membrane.
-
Molecular Weight (MW): Lower MW compounds (< 500 Da) generally show better permeability.
Q3: What is the "chameleon effect," and how can it be leveraged for pyrazole compounds?
A: The "chameleon effect" refers to a molecule's ability to adopt different conformations to suit its environment. For permeability, this involves forming an intramolecular hydrogen bond (IMHB) to mask polar groups in the non-polar environment of the cell membrane.[8][9] This "closed" conformation has a lower effective PSA and higher lipophilicity, facilitating easier passage. Once inside the aqueous cytoplasm, the IMHB can break, revealing the polar groups necessary for target engagement (the "open" conformation). Pyrazole derivatives are excellent candidates for this strategy due to the proximity of their nitrogen atoms and the potential for strategic placement of interacting functional groups on substituents. Molecular dynamics simulations show that forming an IMHB can significantly lower the energy barrier for membrane translocation.[10]
Part 2: Permeability Troubleshooting Guide
This guide provides solutions to specific experimental issues you may encounter.
Problem 1: My pyrazole compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What's happening?
Answer: This discrepancy is a classic indicator of active efflux.
-
Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based model that measures only passive diffusion across a lipid membrane.[11] In contrast, the Caco-2 assay uses a monolayer of human colon carcinoma cells, which express active transport proteins, including efflux transporters like P-gp and BCRP.[12][13][14] Your compound likely has the right physicochemical properties for passive diffusion (hence the good PAMPA result), but it is being actively pumped out of the Caco-2 cells, resulting in low net permeability.
-
Troubleshooting Steps:
-
Confirm Efflux: Rerun the Caco-2 assay in both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions. An efflux ratio (Papp B->A / Papp A->B) greater than 2 is a strong indication of active efflux.
-
Identify the Transporter: Perform the Caco-2 assay in the presence of known efflux pump inhibitors. For example, using verapamil can identify P-gp substrates, while fumitremorgin C can identify BCRP substrates.[12] A significant increase in A->B permeability in the presence of an inhibitor confirms your compound is a substrate for that specific transporter.
-
Problem 2: My attempts to increase lipophilicity by adding greasy groups are reducing permeability. Why?
Answer: This is a common pitfall where increasing lipophilicity comes at the cost of other crucial properties.
-
Causality: While lipophilicity is important, simply adding large, non-polar groups can have negative consequences:
-
Reduced Solubility: Highly lipophilic compounds often have very poor aqueous solubility. If the compound crashes out of the assay buffer, its effective concentration at the membrane surface drops, leading to an artificially low measured permeability. This is often referred to as being "solubility-limited."
-
Increased Molecular Weight: Large additions increase the molecule's size, which can hinder its diffusion through the tightly packed lipid bilayer.
-
Unfavorable Conformations: Bulky groups can lock the molecule into a conformation that is not conducive to membrane passage.
-
-
Troubleshooting Steps:
-
Measure Thermodynamic Solubility: Before running permeability assays, determine the solubility of your compounds in the assay buffer. If it's below the test concentration, the permeability data may be unreliable.
-
Optimize Lipophilicity Efficiently: Instead of adding large alkyl chains, consider smaller, more efficient lipophilic modifications. Replacing a polar group with a fluorine atom or a methyl group can increase lipophilicity without a significant size penalty.
-
Use Computational Tools: Employ in silico tools to predict the impact of structural changes on multiple parameters simultaneously (LogP, PSA, solubility, MW).[15][16] This allows for a more rational design approach.
-
Problem 3: My pyrazole compound has ideal physicochemical properties on paper (LogP, PSA, MW all in range), but still shows poor permeability. What are the hidden culprits?
Answer: When the usual metrics look good, you need to investigate more subtle structural and energetic factors.
-
Causality:
-
High Rotatable Bond Count: A high number of rotatable bonds can be entropically unfavorable. The molecule has to adopt a specific, lower-entropy conformation to enter the membrane, which presents an energetic penalty.
-
Lack of Intramolecular Hydrogen Bonding (IMHB): The compound may have polar groups that are exposed and cannot be shielded. This increases the desolvation energy required to leave the aqueous environment and enter the lipid membrane.[9][10]
-
Poor pKa: If the compound is significantly ionized at physiological pH (7.4), its charge will prevent it from passively diffusing across the non-polar membrane.
-
-
Troubleshooting Steps:
-
Structural Rigidification: Systematically reduce the number of rotatable bonds by incorporating rings or other rigidifying elements. This can "pre-pay" the entropic penalty.
-
Engineer Intramolecular Hydrogen Bonds: This is a powerful strategy. Introduce a hydrogen bond acceptor (e.g., a carbonyl) and a donor (e.g., an amide N-H) on adjacent substituents in a way that they can form a stable, 5- or 6-membered ring IMHB. This can effectively "hide" the polarity of these groups.
-
Measure and Modify pKa: Determine the compound's pKa. If it is highly basic or acidic, consider modifications to bring the pKa outside the physiological range, thereby increasing the proportion of the neutral species required for passive diffusion.
-
Part 3: Strategic Solutions & Experimental Workflows
Strategic Approach to Permeability Enhancement
A systematic approach is key to efficiently optimizing your pyrazole series. The following workflow outlines a best-practice cascade for assessment and improvement.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 7. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 8. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PAMPA | Evotec [evotec.com]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. eurasianjournals.com [eurasianjournals.com]
- 16. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Characterization of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of heterocyclic chemistry, integral to a multitude of pharmacologically active agents.[1] The unambiguous structural elucidation of novel pyrazole derivatives is therefore a critical step in the development pipeline. This guide provides an in-depth characterization of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will delve into the theoretical underpinnings of its spectrum, compare it with a key structural analog, provide a robust experimental protocol, and contextualize the utility of ¹³C NMR against other analytical techniques.
The Subject Molecule: A Profile
This compound is a multifunctionalized pyrazole. Its structure is notable for several key features that will influence its ¹³C NMR spectrum:
-
An N-phenyl substituted pyrazole core.
-
A C5-hydroxyl group, which introduces the possibility of keto-enol tautomerism, a common feature in hydroxypyrazoles.
-
A C3-acetic acid side chain, adding aliphatic and carboxylic acid carbons.
This molecule is a structural analog of Edaravone (5-methyl-2-phenyl-4H-pyrazol-3-one), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[2][3] Understanding the spectral properties of our target molecule in comparison to this established drug provides valuable context for its characterization.
Caption: Structure of this compound with atom numbering.
Predicted ¹³C NMR Spectrum and Comparative Analysis
The Causality Behind Chemical Shifts:
-
Pyrazole Ring Carbons (C3, C4, C5): These typically resonate between 90-160 ppm.
-
C5: Attached to an electronegative oxygen atom, this carbon is expected to be the most downfield of the pyrazole ring carbons, likely >155 ppm. In Edaravone's keto tautomer, the corresponding C5 is observed at 158.9 ppm.[4]
-
C3: This carbon is bonded to the acetic acid side chain and the sp²-hybridized nitrogen. Its chemical shift will be influenced by these groups and is predicted to be in the 145-150 ppm range.
-
C4: This is the only methine (CH) carbon on the pyrazole ring. It is expected to be the most upfield of the ring carbons, likely around 90-100 ppm, as it is shielded relative to the substituted C3 and C5.
-
-
Phenyl Group Carbons (C1' - C6'): These aromatic carbons typically appear in the 115-140 ppm range.
-
C1' (ipso-carbon): The carbon directly attached to the pyrazole nitrogen will be found around 138-140 ppm.
-
C2', C6' (ortho-carbons) & C4' (para-carbon): These will appear in the 120-130 ppm region.
-
C3', C5' (meta-carbons): These are often slightly downfield from the ortho/para carbons.
-
-
Acetic Acid Side Chain (Cα, Cβ):
-
Cα (Methylene): This sp³-hybridized carbon will be significantly upfield, expected in the 30-40 ppm range.
-
Cβ (Carboxyl): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear far downfield, typically in the 170-175 ppm range.
-
Comparative Data Table:
| Carbon Atom | Predicted Shift (ppm) for Target Compound | Experimental Shift (ppm) for Edaravone (in DMSO-d₆)[4] | Rationale for Predicted Shift |
| Cβ (COOH) | ~172.0 | N/A (has CH₃) | Typical range for a carboxylic acid carbon. |
| C5 | ~159.0 | 158.9 | Directly bonded to -OH, highly deshielded. |
| C3 | ~148.0 | 148.7 (for C3 with CH₃) | Attached to N and CH₂COOH group. |
| C1' | ~139.0 | 139.2 | Ipso-carbon of the N-phenyl group. |
| C2'/C6' | ~118.5 | 118.4 | Ortho-carbons of the N-phenyl group. |
| C3'/C5' | ~129.5 | 129.3 | Meta-carbons of the N-phenyl group. |
| C4' | ~125.0 | 125.4 | Para-carbon of the N-phenyl group. |
| C4 | ~95.0 | 43.5 (CH₂ in keto form) | Shielded methine carbon between two quaternary carbons. |
| **Cα (CH₂) ** | ~35.0 | 17.1 (CH₃ in keto form) | Aliphatic methylene carbon adjacent to an aromatic ring. |
This comparison highlights how ¹³C NMR is exquisitely sensitive to structural changes. The replacement of Edaravone's C3-methyl and C4-methylene groups with the C3-acetic acid and C4-methine in our target molecule leads to dramatic and predictable shifts in the spectrum, providing a clear fingerprint for structural confirmation.
Experimental Protocol: A Self-Validating System
Acquiring high-quality, reproducible ¹³C NMR data requires a meticulous and standardized approach. The protocol below is designed to ensure data integrity.
Objective: To obtain a quantitative and structurally informative ¹³C{¹H} NMR spectrum, potentially supplemented with a DEPT-135 experiment for multiplicity analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the synthesized and purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar, acidic compounds and its solvent peak (septet at ~39.5 ppm) does not typically overlap with signals of interest.[5]
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.[6]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A standard automated shimming routine is typically sufficient.[7]
-
Tune and match the ¹³C and ¹H coils to the sample. Rationale: Proper tuning is critical for maximizing sensitivity and ensuring efficient decoupling.[6]
-
-
¹³C{¹H} Broadband Decoupled Spectrum Acquisition:
-
Use a standard pulse program for proton-decoupled carbon acquisition (e.g., zgpg30 on Bruker systems).[8]
-
Key Parameters:
-
Pulse Angle (p1): 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay (d1) without saturating quaternary carbons, improving signal-to-noise over time.[8]
-
Spectral Width (sw): 0 to 220 ppm. Rationale: This range covers all expected carbon environments from aliphatic to carbonyls.[9]
-
Acquisition Time (aq): ~1.0-1.5 s.
-
Relaxation Delay (d1): 2.0 s. Rationale: A 2-second delay is a good compromise for observing both rapidly relaxing protonated carbons and slower relaxing quaternary carbons in a reasonable time.[10]
-
Number of Scans (ns): 1024 to 4096. Rationale: A higher number of scans is necessary to achieve adequate signal-to-noise for the low-abundance ¹³C isotope.[7]
-
-
-
DEPT-135 Spectrum Acquisition (Optional but Recommended):
-
Run a DEPT-135 experiment using a standard pulse program.[11]
-
Rationale: This experiment provides crucial information on carbon multiplicity. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed. This is an invaluable tool for unambiguous peak assignment.[12]
-
-
Data Processing:
-
Apply an exponential multiplication with a line broadening factor of 1-2 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate peaks (for qualitative comparison) and pick peaks.
-
Caption: Experimental workflow for ¹³C NMR characterization.
Comparison with Alternative Characterization Methods
While ¹³C NMR is unparalleled for mapping the carbon skeleton, a comprehensive characterization relies on a suite of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Number and electronic environment of unique carbons; carbon multiplicity (with DEPT). | Provides a direct map of the carbon framework. Unambiguous for isomer differentiation. | Low sensitivity, requires more sample and longer acquisition times. Not quantitative under standard conditions. |
| ¹H NMR | Number and environment of protons; proton-proton connectivity (splitting); relative number of protons (integration). | High sensitivity, fast acquisition. Provides detailed information on proton environments. | Can have significant peak overlap in complex molecules. Indirectly probes the carbon skeleton. |
| Mass Spectrometry (MS) | Precise molecular weight and molecular formula (HRMS); fragmentation patterns. | Extremely high sensitivity (sub-picogram). Confirms molecular formula. | Provides no information on atom connectivity (isomerism). |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (O-H, C=O, N-H, C=C). | Fast, simple, and non-destructive. Excellent for identifying key functional groups. | Provides limited information on the overall molecular structure; spectrum can be complex. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations. | Unambiguously connects the entire molecular structure, resolving complex spectra.[13] | Requires significantly more instrument time and expertise in data interpretation.[14] |
References
-
Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873. Available at: [Link]
-
Nair, M. D., & Desai, J. A. (1982). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(4), 323-331. Available at: [Link]
-
Barreca, M. L., et al. (2022). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 27(15), 4983. Available at: [Link]
-
Hartman, J. D., et al. (2014). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 52(6), 279-285. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2789-2825. Available at: [Link]
-
El-Faham, A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. Available at: [Link]
-
University of Wisconsin-Madison. (2023). Standard Operating Procedure for NMR Experiments. Available at: [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Synthesis, 4(4), 397-434. Available at: [Link]
-
Nanalysis Corp. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]
-
University of Maryland, Baltimore County. (n.d.). Step-by-step procedure for NMR data acquisition. Available at: [Link]
-
Mousavi, S. H., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14, 15303-15316. Available at: [Link]
-
Organic Spectroscopy International. (2017). Edaravone. Available at: [Link]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). Edaravone. Available at: [Link]
-
Nagana Gowda, G. A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
-
Lee, S. H., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 26(11), 3326. Available at: [Link]
-
R-NMR. (n.d.). SOP data acquisition. Available at: [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]
-
Joseph-Nathan, P., et al. (2000). 1H and 13C NMR study of copteroside E derivatives. Magnetic Resonance in Chemistry, 38(4), 292-296. Available at: [Link]
-
University of Maryland, Baltimore. (2020). Optimized Default 13C Parameters. Available at: [Link]
-
Kline, L. E. (n.d.). Spectroscopy Methods of structure determination. West Virginia University. Available at: [Link]
-
Arote, R. B., et al. (2023). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 4(1), 1-13. Available at: [Link]
-
Mal, D. R. (2013). 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]
-
Nicholl, G. S., et al. (2001). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 37-49. Available at: [Link]
-
Hara, H., et al. (1997). Effects of edaravone on N-methyl-D-aspartate (NMDA)-mediated cytochrome c release and apoptosis in neonatal rat cerebrocortical slices. Journal of Neurochemistry, 68(6), 2479-2486. Available at: [Link]
-
Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(1), 97-111. Available at: [Link]
-
University of California, San Diego. (n.d.). Running 13C spectra. Available at: [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone | C10H10N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Effects of edaravone on N-methyl-D-aspartate (NMDA)-mediated cytochrome c release and apoptosis in neonatal rat cerebrocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Edaravone эдаравон, إيدارافون , 依达拉奉 ,ラジカット, [orgspectroscopyint.blogspot.com]
- 5. Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. r-nmr.eu [r-nmr.eu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. youtube.com [youtube.com]
Comparative Efficacy Analysis: (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid Against Established Tyrosine Kinase Inhibitors
A Technical Guide for Drug Discovery Professionals
Abstract
The therapeutic landscape of oncology is increasingly defined by the precision of targeted therapies. Within this paradigm, the pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparative analysis of a novel pyrazole derivative, (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid (hereafter designated as Compound X ), against clinically established tyrosine kinase inhibitors, Tepotinib and Cabozantinib . This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's potential efficacy through established experimental frameworks. While the precise molecular target of Compound X is under active investigation, its structural alerts and the known activities of related pyrazole analogs suggest a potential role in the inhibition of key oncogenic signaling pathways. This guide will therefore proceed under the working hypothesis that Compound X exhibits inhibitory activity against the c-Met and VEGFR2 tyrosine kinases, critical mediators of tumor growth, angiogenesis, and metastasis.
Introduction: The Rationale for Targeting c-Met and VEGFR2
The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) are transmembrane receptor tyrosine kinases that play pivotal roles in tumorigenesis.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in cell proliferation, survival, and motility, while the VEGF/VEGFR2 axis is a central regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients.[1][3] The synergistic action of these two pathways often contributes to aggressive tumor progression and the development of resistance to single-agent therapies.[1][4] Consequently, the development of small molecule inhibitors that can modulate the activity of c-Met and VEGFR2, either selectively or as multi-targeted agents, represents a cornerstone of modern cancer drug discovery.
Established Inhibitors: Tepotinib and Cabozantinib
-
Tepotinib: A highly selective, oral MET kinase inhibitor approved for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[5][6] Its mechanism of action involves the potent and selective inhibition of MET phosphorylation, leading to the downregulation of downstream signaling and the inhibition of MET-dependent tumor cell proliferation and survival.[6][7]
-
Cabozantinib: A multi-targeted tyrosine kinase inhibitor that potently inhibits MET, VEGFR2, AXL, and RET, among other kinases.[3][8][9][10] By simultaneously targeting key drivers of tumor progression and angiogenesis, Cabozantinib has demonstrated efficacy in various malignancies, including renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[10][11]
The following diagram illustrates the signaling pathways targeted by these inhibitors.
Figure 1: Targeted Signaling Pathways of c-Met and VEGFR2.
Comparative Efficacy Evaluation: An Experimental Framework
To rigorously assess the efficacy of Compound X relative to Tepotinib and Cabozantinib, a series of well-defined in vitro assays are proposed. The following sections detail the methodologies for determining the half-maximal inhibitory concentration (IC50) and for quantifying the inhibition of receptor phosphorylation in a cellular context.
In Vitro Kinase Inhibition Assay: IC50 Determination
The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific biological process by 50%, is a fundamental metric of drug potency.[12]
Objective: To determine the IC50 values of Compound X, Tepotinib, and Cabozantinib against c-Met and VEGFR2 kinases.
Methodology: A biochemical kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, will be employed. This assay measures the phosphorylation of a substrate peptide by the target kinase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of each inhibitor (Compound X, Tepotinib, Cabozantinib) in 100% DMSO.
-
Prepare serial dilutions of each inhibitor in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare recombinant human c-Met and VEGFR2 kinase enzymes, a suitable substrate peptide (e.g., poly-Glu, Tyr), and ATP at a concentration close to the Km for each enzyme.
-
Prepare detection reagents, including a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin.
-
-
Assay Procedure:
-
Add the kinase enzyme to the wells of a 384-well assay plate.
-
Add the serially diluted inhibitors to the wells.
-
Initiate the kinase reaction by adding the ATP and substrate peptide mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[13][14][15]
-
Hypothetical Data Summary:
| Compound | c-Met IC50 (nM) | VEGFR2 IC50 (nM) |
| Compound X | 15 | 25 |
| Tepotinib | 2 | >10,000 |
| Cabozantinib | 1.3 | 0.035 |
Note: The IC50 values for Tepotinib and Cabozantinib are based on publicly available data. The values for Compound X are hypothetical for illustrative purposes.
Cell-Based Phosphorylation Assay
To assess the activity of the inhibitors in a more physiologically relevant context, a cell-based assay is crucial. This assay measures the inhibition of ligand-induced receptor phosphorylation within intact cells.[16]
Objective: To evaluate the ability of Compound X, Tepotinib, and Cabozantinib to inhibit HGF-induced c-Met phosphorylation and VEGF-induced VEGFR2 phosphorylation in a cellular context.
Methodology: An in-cell Western assay or a cell-based ELISA can be utilized to quantify the levels of phosphorylated and total receptor protein.[17]
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable human cancer cell line that expresses both c-Met and VEGFR2 (e.g., A549 lung carcinoma cells or HUVECs) in appropriate growth medium.[18]
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment and Ligand Stimulation:
-
Serum-starve the cells for a few hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with serial dilutions of the inhibitors (Compound X, Tepotinib, Cabozantinib) for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a specific ligand (HGF for c-Met or VEGF for VEGFR2) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.[18]
-
-
Cell Lysis and Detection:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the levels of phosphorylated c-Met (p-cMet) and total c-Met, as well as phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2, using a sandwich ELISA or an in-cell Western blotting approach with specific primary and secondary antibodies.
-
-
Data Analysis:
-
Normalize the phosphorylated protein signal to the total protein signal for each well.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the ligand-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the cellular IC50 value.
-
The following diagram outlines the experimental workflow for the cell-based phosphorylation assay.
Figure 2: Workflow for the Cell-Based Phosphorylation Assay.
Discussion and Future Directions
The experimental framework outlined in this guide provides a robust methodology for the initial characterization and comparative efficacy assessment of this compound (Compound X). Based on the hypothetical data, Compound X demonstrates potent, dual inhibitory activity against both c-Met and VEGFR2. While not as potent as the highly selective Tepotinib against c-Met or the multi-targeted Cabozantinib against both kinases, its balanced dual-inhibition profile could offer a unique therapeutic advantage in certain tumor contexts.
The causality behind these experimental choices lies in the need to progress from a simplified biochemical system to a more complex and physiologically relevant cellular environment. The in vitro kinase assay provides a direct measure of the compound's interaction with its purified target enzymes, while the cell-based phosphorylation assay validates this activity within the intricate network of a living cell.
Future investigations should focus on several key areas:
-
Kinase Selectivity Profiling: A broad panel of kinases should be screened to determine the selectivity profile of Compound X and identify any potential off-target effects.
-
In Vitro Anti-proliferative and Anti-angiogenic Assays: The functional consequences of c-Met and VEGFR2 inhibition should be assessed through cell proliferation assays (e.g., MTT or CellTiter-Glo) and tube formation assays with endothelial cells.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed up with in vivo studies using tumor xenograft models to evaluate the anti-tumor activity, pharmacokinetics, and tolerability of Compound X.
-
Structural Biology: Co-crystallization of Compound X with the kinase domains of c-Met and VEGFR2 would provide valuable insights into its binding mode and facilitate structure-activity relationship (SAR) studies for further optimization.
Conclusion
This guide has presented a comprehensive framework for evaluating the efficacy of the novel pyrazole derivative, this compound, in comparison to the established tyrosine kinase inhibitors, Tepotinib and Cabozantinib. By employing a systematic and logical progression of in vitro and cell-based assays, researchers can generate the critical data necessary to ascertain the therapeutic potential of this promising compound. The pyrazole scaffold continues to be a rich source of biologically active molecules, and a thorough investigation of compounds like "Compound X" is essential for the continued advancement of targeted cancer therapies.
References
- Benchchem. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride.
- Cancers (Basel). (2023). Cabozantinib: mechanism of action, pharmacokinetics and clinical applications.
- Massive Bio. (2025). Tepotinib Hydrochloride.
- CABOMETYX® (cabozantinib) Mechanism of Action.
- PMC - NIH. Cabozantinib for the treatment of kidney cancer.
- Drugs.com. Tepotinib: uses, dosing, warnings, adverse events, interactions.
- Drug Central. tepotinib.
- Epistemonikos. [Cabozantinib: Mechanism of action, efficacy and indications].
- AACR Journals. A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities.
- PubMed Central. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present).
- Vulcanchem. 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid.
- Springer. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- PubMed. [Cabozantinib: Mechanism of action, efficacy and indications].
- PubMed Central. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations.
- PMC - PubMed Central. Current status of pyrazole and its biological activities.
- MDPI. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst.
- Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- ACS Omega. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors.
- The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- ResearchGate. Mechanisms of action of tepotinib as a tyrosine kinase inhibitor.
- Selleckchem.com. VEGFR2 Selective Inhibitors.
- Wikipedia. VEGFR-2 inhibitor.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
- MDPI. In Silico Analysis of Triamterene as a Potential Dual Inhibitor of VEGFR-2 and c-Met Receptors.
- Cancer Network. (2012). Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis.
- PubMed. Guidelines for accurate EC50/IC50 estimation.
- ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- PMC - NIH. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies.
- ResearchGate. (2025). (PDF) Guidelines for accurate EC50/IC50 estimation.
- VJOncology. (2021). VEGFR inhibitors with immune checkpoint inhibitors for advanced renal cancer.
- Sigma-Aldrich. Cell-Based Assay Procedure.
- 7TM Antibodies. 7TM Phosphorylation Assay Protocol.
- PMC - NIH. Assays for tyrosine phosphorylation in human cells.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- R&D Systems. Methods for Detecting Protein Phosphorylation.
Sources
- 1. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. massivebio.com [massivebio.com]
- 6. tepotinib [drugcentral.org]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. CABOMETYX® (cabozantinib) Mechanism of Action [cabometyxhcp.com]
- 9. epistemonikos.org [epistemonikos.org]
- 10. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cabozantinib for the treatment of kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
